molecular formula C21H26N2O3S B2690855 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide CAS No. 953938-58-4

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

Cat. No. B2690855
CAS RN: 953938-58-4
M. Wt: 386.51
InChI Key: QENHIDAKGCYRFW-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, also known as PTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications. PTQ belongs to the class of quinoline-based sulfonamide derivatives and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field has demonstrated the synthesis and characterization of novel sulfonamide derivatives. For instance, compounds bearing sulfonamide fragments, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and evaluated for their potential biological activities (Cumaoğlu et al., 2015). These studies not only shed light on the chemical properties of such compounds but also pave the way for further investigations into their applications.

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of sulfonamide derivatives. For example, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010). Additionally, compounds such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride have been synthesized and assessed for their in vitro anti-cancer activity, revealing potential pathways for therapeutic application (Cumaoğlu et al., 2015).

Enzyme Inhibition

Isoquinolinesulfonamides, including derivatives closely related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, offering potential insights into the regulation of these critical enzymes in various biological processes (Hidaka et al., 1984).

Pharmacological Exploration

Research into quinazoline and quinoline derivatives, similar to the compound of interest, has explored their pharmacological applications, including potential antihypertensive and diuretic properties (Rahman et al., 2014). These studies highlight the diverse pharmacological potentials of sulfonamide derivatives in treating various conditions.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-6-16-8-11-19(12-9-16)27(25,26)22-18-10-13-20-17(15-18)7-5-14-23(20)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENHIDAKGCYRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

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